molecular formula C15H12ClFN2O3 B2836667 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 882748-40-5

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2836667
CAS No.: 882748-40-5
M. Wt: 322.72
InChI Key: TZMNYRURGBCIQM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to a benzene ring.

    Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.

    Amination: Formation of an aniline derivative.

    Condensation: Reaction of the aniline derivative with a propanone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it valuable for specialized research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c16-13-9-11(4-5-14(13)17)18-7-6-15(20)10-2-1-3-12(8-10)19(21)22/h1-5,8-9,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMNYRURGBCIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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